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Compound of Interest

Compound Name: 1,2-Ethanediol, 1-(2-furanyl)-

Cat. No.: B096114

1-(2-furyl)-1,2-ethanediol is a heterocyclic organic compound that merges the functionalities of
a furan ring and a vicinal diol (glycol). Possessing a stereogenic center, it is a valuable chiral
building block in modern organic synthesis. Its structure, derived conceptually from biomass
feedstocks like furfural, places it at the intersection of sustainable chemistry and the synthesis
of complex, high-value molecules.[1][2] This guide, intended for researchers and drug
development professionals, provides a comprehensive overview of its chemical structure,
physicochemical properties, synthetic routes, and key applications, underscoring its utility as a
versatile synthon in the creation of novel chemical entities.

PART 1: Molecular Architecture and
Physicochemical Profile
Chemical Structure and Stereoisomerism

The fundamental structure of 1-(2-furyl)-1,2-ethanediol consists of an ethane-1,2-diol backbone
where one of the carbon atoms (C1) is substituted with a furan-2-yl group. This substitution
renders the C1 carbon chiral, meaning the molecule can exist as two non-superimposable
mirror images, or enantiomers: (R)-1-(furan-2-yl)ethane-1,2-diol and (S)-1-(furan-2-yl)ethane-
1,2-diol.

e IUPAC Name: 1-(furan-2-yl)ethane-1,2-diol[3]

e Molecular Formula: CeHsOs[3][4][5]
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e Molecular Weight: 128.13 g/mol [3][4]

o CAS Registry Number:
o 19377-75-4 (for the racemic mixture)[3][5]
o 14086-08-9 (for the R-enantiomer)

The SMILES string for the molecule is C1=COC(=C1)C(C0O)0.[3] The presence of both a
hydrogen-bond donating diol and a weakly basic furan ring dictates its chemical behavior and
intermolecular interactions.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of 1-(2-furyl)-1,2-ethanediol are crucial for its handling,
purification, and reaction design. The data presented below is a consolidation of experimental
and predicted values from various chemical databases.

Property Value Source

Colorless to pale yellow liquid

Appearance ) General Observation
or solid

Boiling Point 83-85 °C (at 0.01 Torr) LookChem([6]

Density (Predicted) 1.271 + 0.06 g/cm3 LookChem][6]

pKa (Predicted) 13.28 + 0.20 LookChem([6]

Polar Surface Area (PSA) 53.60 A2 Chemsrc[7]

LogP (Predicted) 0.305 LookChem][6]

] 1099 (Standard non-polar

Kovats Retention Index PubChem|[3]

column)

Spectroscopic Signature: The characterization of 1-(2-furyl)-1,2-ethanediol relies on standard
spectroscopic techniques.
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e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the furan ring
protons (typically in the & 6.0-7.5 ppm range), the methine proton (-CH(OH)-), the methylene
protons (-CH20H), and the two hydroxyl protons. The hydroxyl signals may be broad and
their chemical shift can be dependent on concentration and solvent.[8][9]

e 13C NMR: The carbon spectrum will display six unique signals corresponding to the four
carbons of the furan ring and the two carbons of the ethanediol side chain.

e Mass Spectrometry (GC-MS): Electron ionization mass spectrometry data is available, which
is critical for confirming the molecular weight and fragmentation pattern.[5]

« Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong, broad absorption
band in the 3200-3500 cm~1 region, indicative of the O-H stretching of the diol group, along
with C-O stretching bands and characteristic absorptions for the furan ring.

PART 2: Synthesis, Reactivity, and Experimental
Protocols

As a senior application scientist, the true value of a molecule lies in its reliable synthesis and
predictable reactivity. This section details the causality behind synthetic choices and provides
actionable protocols.

Strategic Synthesis: The Dihydroxylation Approach

One of the most direct and reliable methods for synthesizing vicinal diols is the dihydroxylation
of an alkene.[10] For 1-(2-furyl)-1,2-ethanediol, the logical precursor is 2-vinylfuran, a readily
available starting material derived from furfural. The Sharpless Asymmetric Dihydroxylation
provides an excellent pathway to enantiomerically enriched products, a critical requirement for
pharmaceutical applications.

Causality of Experimental Choice: The Sharpless dihydroxylation is chosen for its high degree
of stereocontrol, broad substrate scope, and well-documented mechanism. The use of a chiral
ligand complexed with osmium tetroxide allows for the facial selection of the double bond,
leading to a high enantiomeric excess (ee) of the desired diol enantiomer. The catalytic nature
of the osmium tetroxide, regenerated by a stoichiometric oxidant like N-methylmorpholine N-
oxide (NMO), makes the process cost-effective and reduces heavy metal waste.
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Caption: Asymmetric dihydroxylation of 2-vinylfuran.

Detailed Experimental Protocol: Synthesis of (R)-1-(2-
furyl)-1,2-ethanediol

This protocol is a self-validating system. Each step includes checks and expected outcomes to
ensure the reaction is proceeding as planned.

Materials & Reagents:

e 2-Vinylfuran (99%)

e AD-mix-f3

e tert-Butanol (t-BuOH)

o Water (deionized)

e Sodium sulfite (Na2S03)

o Ethyl acetate (EtOAC)

e Magnesium sulfate (MgSOa4)

« Silica gel for column chromatography

Procedure:
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e Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add AD-
mix- (14 g, ~10 mmol scale) and a solvent mixture of t-BuOH (50 mL) and water (50 mL).
Stir the mixture at room temperature until both phases are clear and the solids have
dissolved. Cool the flask to 0 °C in an ice bath.

o Expertise Insight: Pre-cooling the mixture is critical to control the initial exotherm and
prevent side reactions, thereby maximizing stereoselectivity.

o Substrate Addition: Once the mixture is cooled, add 2-vinylfuran (0.94 g, 10 mmol) dropwise
over 5 minutes. Stir the reaction vigorously at 0 °C.

o Trustworthiness Check: The reaction progress can be monitored by Thin Layer
Chromatography (TLC) using a 1:1 Hexane:EtOAc eluent. The starting material (alkene)
will have a higher Rf value than the product (diol). The reaction is typically complete within
6-12 hours.

e Quenching: Once the starting material is consumed, quench the reaction by adding solid
sodium sulfite (15 g) and allowing the mixture to warm to room temperature. Stir for 1 hour.

o Causality: Sodium sulfite reduces any remaining osmium species to a more benign, lower
oxidation state, which is essential for a safe and clean workup. The color of the mixture
should change from dark brown to a lighter suspension.

o Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl
acetate (3 x 50 mL). Combine the organic layers.

e Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL) to remove
residual water and water-soluble impurities. Dry the organic phase over anhydrous
magnesium sulfate (MgSOQa), filter, and concentrate under reduced pressure to yield the
crude product.

 Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a
gradient of Hexane:EtOAc (from 4:1 to 1:2).

o Self-Validation: Fractions should be collected and analyzed by TLC. Fractions containing
the pure product (as determined by a single spot on TLC) are combined and the solvent is
evaporated to yield the final product as a viscous oil or low-melting solid.
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Reactivity and Derivative Formation

The synthetic utility of 1-(2-furyl)-1,2-ethanediol stems from the distinct reactivity of its two
functional groups: the vicinal diol and the furan ring.

o Diol Reactions: The adjacent hydroxyl groups can be readily derivatized. They can undergo
esterification to form mono- or di-esters, etherification, or protection as acetals (e.g., with
acetone to form an acetonide).[11] These reactions are fundamental for integrating the
molecule into larger structures or for modulating its physical properties like solubility and
stability.

e Furan Ring Reactions: The furan ring can be hydrogenated to the corresponding
tetrahydrofuran derivative, which is a more stable and flexible scaffold. It can also participate
in cycloaddition reactions, although the electron-donating nature of the oxygen atom makes
it less reactive in standard Diels-Alder reactions compared to more electron-deficient dienes.

1-(2-furyl)-1,2-ethanediol
Vicinal Diol | Furan Ring

Mo%kylatio&(‘etalization Hydrogenation

Ether Derivatives Acetal Protection Tetrahydrofuran Derivatives

Ester Derivatives

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Introduction: A Versatile Chiral Synthon from a Bio-
based Lineage]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b096114#1-2-furyl-1-2-ethanediol-chemical-structure-
and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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